4'-Chloro-4-chloromethylbiphenyl
Overview
Description
4’-Chloro-4-chloromethylbiphenyl is an organic compound with the molecular formula C13H10Cl2. It is a derivative of biphenyl, where one of the hydrogen atoms on each benzene ring is replaced by a chlorine atom and a chloromethyl group, respectively. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-Chloro-4-chloromethylbiphenyl can be synthesized through a chloromethylation reaction. The process involves the reaction of biphenyl with paraformaldehyde and zinc chloride in the presence of dry hydrogen chloride gas. The reaction is carried out at a temperature range of 25-35°C for 22-26 hours . After the reaction, the product is purified through recrystallization using toluene .
Industrial Production Methods
In an industrial setting, the production of 4’-Chloro-4-chloromethylbiphenyl follows a similar chloromethylation process. The reaction conditions are optimized for large-scale production, ensuring high yield and purity. The use of catalysts such as palladium dichloride and triphenylphosphine can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-4-chloromethylbiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of amines, ethers, or esters.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl-substituted biphenyl derivatives.
Scientific Research Applications
4’-Chloro-4-chloromethylbiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs) such as biphenyl acetic acid and fenbufen.
Industry: Employed in the production of high-performance polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4’-Chloro-4-chloromethylbiphenyl involves its interaction with specific molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromomethylbiphenyl: Similar structure but with a bromine atom instead of chlorine.
4-Methylbiphenyl: Lacks the chlorine atom, only has a methyl group.
4-Chlorobiphenyl: Contains only one chlorine atom without the chloromethyl group.
Uniqueness
4’-Chloro-4-chloromethylbiphenyl is unique due to the presence of both a chlorine atom and a chloromethyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
1-chloro-4-[4-(chloromethyl)phenyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCOSRCEYMBQCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601274771 | |
Record name | 4-Chloro-4′-(chloromethyl)-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601274771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22494-49-1 | |
Record name | 4-Chloro-4′-(chloromethyl)-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22494-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-4′-(chloromethyl)-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601274771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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